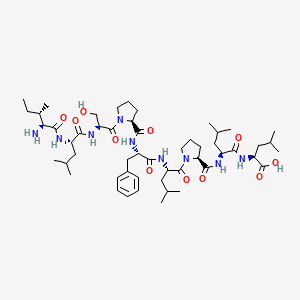

HBV Seq2 aa:208-216

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H85N9O11 |

|---|---|

Molecular Weight |

1012.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C52H85N9O11/c1-11-33(10)43(53)49(68)56-36(24-30(4)5)45(64)59-40(28-62)51(70)61-22-16-20-42(61)48(67)55-37(27-34-17-13-12-14-18-34)46(65)57-38(25-31(6)7)50(69)60-21-15-19-41(60)47(66)54-35(23-29(2)3)44(63)58-39(52(71)72)26-32(8)9/h12-14,17-18,29-33,35-43,62H,11,15-16,19-28,53H2,1-10H3,(H,54,66)(H,55,67)(H,56,68)(H,57,65)(H,58,63)(H,59,64)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

WEHXZULNFUKNDJ-MJNVZNKNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Functional Core of Hepatitis B Virus Assembly: An In-depth Analysis of the Large Envelope Protein's C-Terminal Region (aa:208-216)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) large envelope protein (L protein) is a multifunctional entity crucial for the viral life cycle, orchestrating virion morphogenesis, secretion, and host cell entry. Within its S-domain lies a C-terminal cytosolic loop, designated Cytosolic Loop II (CYL-II), which harbors a critical nine-amino-acid sequence spanning residues 208-216. While research has extensively detailed the roles of the pre-S domains in infectivity, the precise functions of this specific C-terminal segment remain an area of active investigation. This technical guide synthesizes the current understanding of the aa:208-216 region, presenting key experimental findings, methodologies for its further study, and its potential as a target for novel antiviral therapies.

The Structural and Functional Context of aa:208-216

The HBV L protein is comprised of three domains: pre-S1, pre-S2, and the S-domain. The S-domain is shared by all three envelope proteins (Large, Middle, and Small). The C-terminal region of the S-domain, which includes the 208-216 amino acid sequence, forms a cytosolic loop (CYL-II) that is exposed to the cytoplasm of the infected hepatocyte during virion assembly. This strategic positioning suggests a role in interacting with other viral or host components essential for the envelopment of the viral nucleocapsid.

While the entire CYL-II is implicated in virion morphogenesis, specific residues within and around the 208-216 region have been identified as functionally significant. Mutations in this broader C-terminal area have been shown to impact the secretion of viral particles and are associated with clinical outcomes such as low serum HBV-DNA levels.[1] For instance, amino acid position 208 has been identified as a site for therapy-escape mutations, highlighting its importance in the context of antiviral treatment.[2]

Quantitative Data on Functional Impact

Direct quantitative binding affinities for the 208-216 peptide are not extensively documented in the literature. However, functional assays quantifying the effects of mutations in this region on virion and subviral particle secretion provide indirect quantitative insights.

| Mutation | Effect on HBsAg Secretion (in vitro) | Cell Line | Reference |

| Y206C | 18,680 IU/ml (no significant change from wild-type) | Huh7 | [1] |

| F220L | 18,368 IU/ml (no significant change from wild-type) | Huh7 | [1] |

| Y206C + F220L | 5,679 IU/ml (2.8-3.3 fold reduction compared to wild-type and single mutants) | Huh7 | [1] |

Table 1: Quantitative analysis of HBsAg secretion from Huh7 cells transfected with HBV genotype-D genomes carrying mutations in the C-terminus of the S-domain. The data illustrates a significant reduction in HBsAg secretion only when mutations at positions 206 and 220 are combined.

Role in Virion Assembly and Secretion

The C-terminal region of the S-domain, including CYL-II, is thought to play a crucial role in the intricate process of nucleocapsid envelopment and virion budding. While the pre-S domains are critical for receptor binding and infectivity, the cytosolic loops of the S-domain are believed to mediate the interaction with the viral core particles.

Interestingly, studies on the tryptophan-rich motif within CYL-II (positions 196, 199, and 201) have revealed a fascinating divergence in its function for HBV and the satellite Hepatitis D Virus (HDV). While these residues are dispensable for HBV assembly and infectivity, they are essential for the assembly of HDV, which hijacks the HBV envelope proteins for its own propagation.[3] This suggests that different regions within CYL-II may have distinct interaction partners and functional roles. The dispensability of these specific tryptophan residues for HBV assembly places greater emphasis on other residues within this loop, such as those in the 208-216 region, for mediating critical interactions for HBV morphogenesis.

The observation that combined mutations in the C-terminal region (e.g., Y206C + F220L) lead to a significant reduction in HBsAg secretion underscores the cooperative nature of residues in this domain for efficient viral particle egress.[1]

Experimental Protocols

Investigating the function of the HBV L protein aa:208-216 region requires a combination of molecular biology, virology, and protein biochemistry techniques.

Site-Directed Mutagenesis to Probe Functional Residues

This protocol allows for the introduction of specific mutations within the 208-216 sequence of the HBV S-domain to assess the functional consequence of each amino acid.

a. Plasmid Template: A mammalian expression vector containing a replication-competent 1.3-fold overlength HBV genome (e.g., genotype D).

b. Primer Design: Design complementary forward and reverse primers incorporating the desired mutation(s) in the S-gene sequence corresponding to aa:208-216. The primers should have a melting temperature (Tm) between 55-65°C and a length of 25-45 nucleotides.

c. PCR Amplification:

-

Reaction Mix:

-

10-50 ng of plasmid DNA template

-

125 ng of forward primer

-

125 ng of reverse primer

-

1 µl of dNTP mix (10 mM each)

-

5 µl of 10x reaction buffer

-

1 µl of high-fidelity DNA polymerase (e.g., PfuUltra)

-

Nuclease-free water to a final volume of 50 µl

-

-

PCR Cycling Conditions:

-

Initial denaturation: 95°C for 2 minutes

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

d. DpnI Digestion: Add 1 µl of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA template.

e. Transformation: Transform the DpnI-treated PCR product into competent E. coli cells. Select for positive clones on appropriate antibiotic-containing agar plates.

f. Verification: Isolate plasmid DNA from selected colonies and verify the presence of the desired mutation by Sanger sequencing.

In Vitro Analysis of Virion and Subviral Particle Secretion

This protocol assesses the impact of mutations in the 208-216 region on the secretion of HBV virions and HBsAg.

a. Cell Culture and Transfection:

-

Culture human hepatoma cells (e.g., Huh7 or HepG2) in DMEM supplemented with 10% FBS and antibiotics.

-

Transfect the cells with wild-type or mutant HBV-expressing plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).

b. Sample Collection: At 3-5 days post-transfection, collect the cell culture supernatant.

c. Quantification of Secreted HBsAg:

-

Use a commercial chemiluminescent microparticle immunoassay (CMIA) or an enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of HBsAg in the collected supernatant.

d. Analysis of Secreted Virions:

-

Concentrate viral particles from the supernatant by polyethylene glycol (PEG) precipitation.

-

Isolate HBV DNA from the concentrated particles using a viral DNA extraction kit.

-

Quantify the amount of secreted HBV DNA using real-time quantitative PCR (qPCR) with primers targeting a conserved region of the HBV genome.

Signaling Pathways and Logical Relationships

The precise signaling pathways directly modulated by the aa:208-216 region are not yet elucidated. However, its role in virion assembly suggests an involvement in the complex interplay between viral proteins and the host cell's secretory pathway.

References

- 1. Specific mutations in the C-terminus domain of HBV surface antigen significantly correlate with low level of serum HBV-DNA in patients with chronic HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis B virus preS/S gene mutations and their clinical implications - Wang - Annals of Blood [aob.amegroups.org]

- 3. Analysis of the Cytosolic Domains of the Hepatitis B Virus Envelope Proteins for Their Function in Viral Particle Assembly and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

Immunogenicity of the Hepatitis B Virus HBsAg Peptide (amino acids 208-216) in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunogenicity of the Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide spanning amino acids 208-216, with the sequence ILSPFLPLL. This peptide is a well-characterized HLA-A*02:01-restricted CD8+ T cell epitope and is a key target in the cellular immune response to HBV infection. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes to support research and development efforts in HBV therapeutics and vaccines.

Data Presentation

The following tables summarize the currently available quantitative data on the T-cell response to the HBsAg (208-216) peptide. It is important to note that while this peptide is a known epitope, extensive quantitative data from direct ex vivo analysis of human peripheral blood mononuclear cells (PBMCs) is limited in publicly available literature. The data presented here is derived from studies using engineered T-cell receptors (TCRs) and from responses to peptide pools containing the 208-216 sequence.

| Parameter | Cell Type | Assay | Value | Reference |

| Half-maximal effective concentration (EC50) for IFN-γ release | T-cells engineered with affinity-improved TCR | ELISPOT | 0.46 µM | [1] |

| Half-maximal effective concentration (EC50) for cytotoxicity | T-cells engineered with affinity-improved TCR | LDH Release Assay | Not explicitly quantified, but demonstrated | [1] |

| Table 1: Quantitative data on T-cell reactivity to the HBsAg (208-216) ILSPFLPLL peptide. |

| Patient Cohort | Assay | Stimulus | Responding Patients | Cytokine Detected | Reference |

| Chronic Hepatitis B (n=5) | FluoroSpot | Envelope peptide pool 2 (containing aa 208-216) | 1/5 | IFN-γ | [2] |

| Vaccinated Controls (n=10) | FluoroSpot | Envelope peptide pools | 10/10 | IFN-γ | [2] |

| Chronic Hepatitis B (n=13) | FluoroSpot | Envelope peptide pools | 13/13 | IFN-γ | [2] |

| Table 2: T-cell responses to HBsAg envelope peptide pools in human subjects. |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of T-cell responses to peptide antigens are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is a standard method for quantifying the frequency of IFN-γ-secreting T cells at the single-cell level.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate, respectively

-

Recombinant human IL-2

-

HBV HBsAg (208-216) peptide (ILSPFLPLL)

-

PBMCs isolated from subjects

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) as a positive control

-

DMSO as a negative control

Procedure:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol for 1 minute.

-

Wash the plate three times with sterile PBS.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

The following day, wash the plate three times with sterile PBS to remove unbound antibody.

-

Block the membrane with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in complete medium.

-

Remove the blocking solution from the plate and add 2 x 10^5 PBMCs to each well.

-

-

Cell Stimulation:

-

Add the HBV HBsAg (208-216) peptide to the respective wells at a final concentration of 10 µg/mL.

-

Add PHA to positive control wells and DMSO to negative control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

-

Wash the plate six times with PBST.

-

Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate six times with PBST.

-

Add the BCIP/NBT or AEC substrate and incubate in the dark until spots develop.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry and count the spots using an ELISpot reader.

-

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells within a mixed population by flow cytometry.

Materials:

-

PBMCs

-

HBV HBsAg (208-216) peptide (ILSPFLPLL)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes

-

Fixation/Permeabilization buffer

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend 1-2 x 10^6 PBMCs in 1 mL of complete RPMI medium in FACS tubes.

-

Add the HBV HBsAg (208-216) peptide at a final concentration of 10 µg/mL.

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with PBS containing 2% FBS (FACS buffer).

-

Add fluorescently labeled anti-CD3 and anti-CD8 antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in Fixation/Permeabilization buffer.

-

Incubate for 20 minutes at room temperature in the dark.

-

Wash the cells twice with Permeabilization buffer.

-

-

Intracellular Staining:

-

Add the fluorescently labeled anti-IFN-γ antibody diluted in Permeabilization buffer.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on CD3+CD8+ T cells and quantifying the percentage of IFN-γ positive cells.

-

MHC-Peptide Binding Assay using RMA-S Cells

This assay measures the ability of a peptide to stabilize MHC class I molecules on the surface of TAP-deficient RMA-S cells.

Materials:

-

RMA-S cells (a TAP-deficient murine cell line)

-

HBV HBsAg (208-216) peptide (ILSPFLPLL)

-

A known high-affinity binding peptide for the specific MHC allele (positive control)

-

A known non-binding peptide (negative control)

-

Fluorescently labeled antibody specific for the stabilized MHC class I molecule

-

Flow cytometer

Procedure:

-

Cell Culture:

-

Culture RMA-S cells at a reduced temperature (26°C) for 24 hours to allow for the accumulation of empty MHC class I molecules on the cell surface.

-

-

Peptide Pulsing:

-

Harvest the cells and resuspend them in serum-free medium.

-

Aliquot the cells into FACS tubes.

-

Add serial dilutions of the HBV HBsAg (208-216) peptide, the positive control peptide, and the negative control peptide to the respective tubes.

-

Incubate for 4 hours at 37°C to allow for peptide binding and MHC stabilization.

-

-

Staining:

-

Wash the cells twice with cold FACS buffer.

-

Add the fluorescently labeled anti-MHC class I antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Determine the mean fluorescence intensity (MFI) for each peptide concentration.

-

The binding affinity is determined by the concentration of peptide required to achieve half-maximal stabilization of the MHC class I molecule.

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and signaling pathways relevant to the assessment of peptide immunogenicity.

References

Structural Analysis of the HBV Large Envelope Protein aa:208-216 Region: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis B Virus (HBV) remains a significant global health challenge, necessitating a deep understanding of its molecular biology for the development of effective therapeutics. The large envelope protein (L protein) of HBV is a key player in the viral life cycle, mediating attachment to host cells and virion assembly. Within this protein, the amino acid region 208-216, comprising the sequence Ile-Leu-Ser-Pro-Phe-Leu-Pro-Leu-Leu (ILSPFLPLL), has been identified as a critical immunogenic epitope. This technical guide provides a comprehensive structural analysis of this region, summarizing predictive quantitative data, outlining detailed experimental protocols for its structural determination, and visualizing the immunological signaling pathway it initiates. This document is intended to serve as a valuable resource for researchers and professionals engaged in HBV research and the development of novel antiviral strategies.

Introduction: The HBV Large Envelope Protein and the aa:208-216 Epitope

The HBV large envelope protein is a multifunctional protein with a complex topology, existing in both external and internal conformations. Its external form is crucial for viral entry into hepatocytes, while the internal form is involved in virion morphogenesis. The protein is organized into three domains: pre-S1, pre-S2, and the S domain.

The specific region of interest, aa:208-216 (sequence: ILSPFLPLL), is recognized as a significant cytotoxic T-lymphocyte (CTL) epitope. It is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of infected cells, triggering a targeted immune response. Understanding the structural characteristics of this peptide is paramount for designing epitope-based vaccines and immunotherapies. While this region shows a degree of conservation across different HBV genotypes, some variability exists, which is an important consideration for the broad applicability of targeted therapies.

Quantitative Structural Analysis

To provide a quantitative understanding of the structural properties of the ILSPFLPLL peptide, a summary of in-silico predictions for its secondary structure and solvent accessibility is presented below. These predictions were generated using well-established and publicly available bioinformatics tools.

| Parameter | Prediction Tool | Predicted Value/Structure | Confidence/Score |

| Secondary Structure | JPred4 | Coil | High Confidence |

| NetSurfP-2.0 | Coil (Probability > 0.7 for all residues) | High | |

| SABLE | Coil | High Confidence | |

| Relative Solvent Accessibility (RSA) | NetSurfP-2.0 | Exposed (Predicted RSA > 0.25 for most residues) | High |

| SABLE | Exposed | High Confidence |

Table 1: Summary of Predicted Structural Features for the ILSPFLPLL Peptide. The data indicates a high propensity for this peptide to exist in a flexible, coiled conformation and to be exposed to the solvent, which is consistent with its role as a recognizable epitope on the cell surface.

Experimental Protocols for Structural Determination

The precise three-dimensional structure of the ILSPFLPLL peptide, both in isolation and in complex with the HLA-A*02:01 molecule, can be determined using high-resolution structural biology techniques. Below are detailed, generalized methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, adapted for peptide structure determination.

Peptide Structure Determination by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of small peptides in solution, mimicking their physiological environment.

Methodology:

-

Sample Preparation:

-

Synthesize the ILSPFLPLL peptide with high purity (>95%), confirmed by HPLC and mass spectrometry.

-

For multidimensional NMR experiments, isotopically label the peptide with ¹⁵N and/or ¹³C.

-

Dissolve the peptide in a suitable buffer (e.g., phosphate buffer at physiological pH) to a concentration of 1-5 mM.

-

The sample volume should be approximately 500 µL for standard NMR tubes.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra at a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H Spectrum: To check for sample purity and proper folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are close in space (< 5 Å), providing distance restraints.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For backbone amide proton and nitrogen assignments (requires ¹⁵N labeling).

-

-

Structure Calculation and Refinement:

-

Resonance Assignment: Assign all proton and potentially ¹⁵N/¹³C resonances to specific atoms in the peptide sequence using the TOCSY and HSQC spectra.

-

Distance Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive a set of inter-proton distance restraints.

-

Structure Calculation: Use a molecular dynamics-based simulated annealing protocol or a distance geometry approach to generate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Refinement: Refine the calculated structures in a water box to obtain a final ensemble of low-energy, stereochemically sound structures.

-

Validation: Assess the quality of the final structures using tools like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.

-

Peptide Structure Determination by X-ray Crystallography

X-ray crystallography can provide a high-resolution static picture of the peptide, ideally in complex with its binding partner (HLA-A*02:01).

Methodology:

-

Crystallization:

-

Complex Formation: If studying the peptide in complex, incubate the purified HLA-A*02:01 protein with a molar excess of the ILSPFLPLL peptide to facilitate binding. Purify the resulting complex.

-

Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives). This is often performed in 96-well plates using robotic systems.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to produce larger, single crystals suitable for X-ray diffraction.

-

-

Data Collection:

-

Crystal Harvesting: Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

-

X-ray Diffraction: Collect diffraction data at a synchrotron X-ray source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

-

Phasing: Solve the "phase problem" to determine the phases of the structure factors. If a homologous structure is available, molecular replacement can be used. Otherwise, experimental phasing methods like MAD (Multi-wavelength Anomalous Dispersion) may be necessary, which would require the incorporation of heavy atoms.

-

Model Building: Build an initial atomic model of the peptide-HLA complex into the calculated electron density map using molecular graphics software.

-

Refinement: Iteratively refine the model against the experimental data to improve the fit and the stereochemical quality of the structure.

-

Validation: Validate the final model using tools like PROCHECK to assess its geometric and stereochemical properties.

-

Immunological Signaling Pathway

The recognition of the ILSPFLPLL peptide presented by HLA-A*02:01 on an infected hepatocyte by the T-cell receptor (TCR) of a cytotoxic T-lymphocyte (CTL) initiates a signaling cascade that leads to the elimination of the infected cell. This process is a cornerstone of the adaptive immune response to HBV infection.

T-Cell Activation and Effector Function

Upon binding of the TCR to the peptide-MHC complex, a signaling cascade is initiated within the T-cell. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex associated with the TCR. This leads to the activation of downstream signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in the activation of transcription factors such as NFAT, AP-1, and NF-κB.

Activated CTLs exert their effector functions through two primary mechanisms:

-

Release of Cytotoxic Granules: The CTL releases granules containing perforin and granzymes. Perforin forms pores in the membrane of the target cell, allowing granzymes to enter and induce apoptosis (programmed cell death).

-

Secretion of Cytokines: Activated CTLs secrete cytokines, most notably Interferon-gamma (IFN-γ). IFN-γ has direct antiviral effects and also upregulates the expression of MHC class I molecules on surrounding cells, enhancing antigen presentation and the overall immune response.

Visualization of the Signaling Pathway

The following diagram illustrates the key events in the T-cell mediated clearance of an HBV-infected cell upon recognition of the ILSPFLPLL epitope.

Figure 1: T-cell recognition of the HBV ILSPFLPLL epitope and subsequent effector functions.

Conclusion

The aa:208-216 region of the HBV large envelope protein is a structurally accessible and immunologically significant epitope. Its presentation on the surface of infected cells triggers a robust cytotoxic T-lymphocyte response, which is crucial for viral clearance. The in-silico data presented in this guide suggest a flexible, solvent-exposed conformation, properties that are conducive to its role as a T-cell epitope. The detailed experimental protocols provided offer a roadmap for the precise structural elucidation of this peptide, which can further inform the rational design of immunotherapies. The visualization of the downstream signaling pathways highlights the key molecular events that lead to the elimination of HBV-infected cells. A thorough understanding of the structural and immunological characteristics of this epitope is essential for the development of novel and effective treatments for chronic Hepatitis B.

HBV Polymerase Gene Mutations as Biomarkers in Chronic Hepatitis B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic hepatitis B (CHB) infection, caused by the hepatitis B virus (HBV), remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. The management of CHB has been revolutionized by the advent of nucleos(t)ide analogues (NAs), which effectively suppress viral replication by targeting the HBV polymerase. However, the high genetic variability of HBV, driven by an error-prone reverse transcriptase, can lead to the emergence of mutations within the polymerase gene, impacting therapeutic efficacy and disease progression. This technical guide provides an in-depth analysis of mutations within the reverse transcriptase (RT) domain of the HBV polymerase, with a particular focus on the amino acid region 208-216, as potential biomarkers for the clinical management of CHB.

The HBV polymerase is a multifunctional enzyme essential for the viral life cycle.[1][2] It is composed of four domains: the terminal protein (TP), a spacer, the reverse transcriptase (RT), and the ribonuclease H (RNase H) domain.[2][3][4] The RT domain, responsible for synthesizing viral DNA from an RNA template, is the primary target for all currently approved NA therapies.[5] Consequently, mutations within this domain can confer resistance to these antiviral agents, leading to treatment failure.[6][7][8]

While specific mutations, such as those at positions rtM204 and rtA181, are well-established biomarkers for drug resistance, emerging evidence suggests that other regions of the RT domain may also harbor clinically relevant mutations. This guide will synthesize the current understanding of mutations across the RT domain, present quantitative data on their prevalence, detail the experimental protocols for their detection, and visualize the underlying molecular pathways and diagnostic workflows.

HBV Polymerase Mutations in Chronic Hepatitis B

Mutations in the HBV polymerase gene can arise spontaneously during viral replication or be selected for under the pressure of antiviral therapy.[9][10] These mutations can have significant clinical implications, including:

-

Antiviral Drug Resistance: Alterations in the amino acid sequence of the RT domain can reduce the binding affinity of NAs, thereby diminishing their inhibitory effect.

-

Disease Progression: Certain mutations have been associated with more severe liver disease and an increased risk of hepatocellular carcinoma.[10]

-

Diagnostic Challenges: Mutations can occasionally affect regions targeted by diagnostic assays, potentially leading to false-negative results.[11]

The Significance of the Reverse Transcriptase (RT) Domain

The RT domain of the HBV polymerase is the catalytic core of the enzyme and is structurally and functionally homologous to the reverse transcriptases of other viruses, such as HIV.[4][5] Its primary function is to convert the pre-genomic RNA (pgRNA) into the relaxed-circular DNA (rcDNA) found in mature virions.[2] Given its central role in viral replication, the RT domain is a critical target for antiviral therapy and a key focus for biomarker discovery.

Spotlight on the aa:208-216 Region

While not as extensively studied as the primary drug resistance sites, mutations within the amino acid 208-216 region of the HBV RT domain have been reported and may hold clinical significance.

-

rtS213: The incidence of the rtS213 mutation has been observed to be higher in patients with HBV genotype B.

-

rtV214: The rtV214A mutation has been associated with disease progression, with a higher incidence observed in patients with liver cirrhosis compared to those with chronic hepatitis B.

Further research is warranted to fully elucidate the functional consequences of these mutations and their utility as independent biomarkers for disease prognosis or treatment response.

Quantitative Data on Key HBV RT Mutations

The prevalence of HBV RT mutations can vary depending on the patient population, treatment history, and HBV genotype. The following tables summarize the prevalence of key mutations in both treatment-naïve and treatment-experienced patients with chronic hepatitis B.

Table 1: Prevalence of HBV RT Mutations in Treatment-Naïve CHB Patients

| Mutation | Prevalence (%) | Study Population | Reference |

| rtM204I/V | 4.5 | 269 patients in Central China | [12] |

| rtL180M | 2.6 | 269 patients in Central China | [12] |

| rtN236T | 1.9 | 269 patients in Central China | [12] |

| rtM250V | 1.1 | 269 patients in Central China | [12] |

| rtT184G | 0.4 | 269 patients in Central China | [12] |

| rtS202I | 0.4 | 269 patients in Central China | [12] |

| rtV207I | 0.4 | 269 patients in Central China | [12] |

| rtV207M/L/I | 16.7 | 472 patients in Northern California | [13] |

| rtA181A/S | <1 | 472 patients in Northern California | [13] |

| rtA194S | <1 | 472 patients in Northern California | [13] |

| rtM250I | <1 | 472 patients in Northern California | [13] |

| rtV207M | 89.2 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |

| rtA194T | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |

| rtL180M + rtM204V | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |

| rtV173L + M204I + L80I | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |

| rtA181T + V207M + A181T | 2.7 (of those with mutations) | 113 patients in Bacninh, Vietnam | [14] |

| Any Mutation | 2.66 | 263 patients | [15] |

Table 2: Common Antiviral Resistance Mutations in Treatment-Experienced CHB Patients

| Antiviral Agent | Primary Resistance Mutations |

| Lamivudine (LAM) | rtM204V/I, rtL180M |

| Adefovir (ADV) | rtN236T, rtA181T/V |

| Entecavir (ETV) | rtT184G, rtS202I, rtM250V (in the presence of rtL180M + rtM204V) |

| Telbivudine (LdT) | rtM204I |

| Tenofovir (TDF/TAF) | Resistance is rare, but rtA194T has been associated with a partial response. |

Experimental Protocols for Detecting HBV Polymerase Mutations

The accurate and sensitive detection of HBV polymerase mutations is crucial for guiding clinical management decisions. Several molecular techniques are available, with direct sequencing being the gold standard.

Direct Sequencing (Sanger Sequencing)

Principle: This method involves amplifying the HBV polymerase gene from the patient's serum or plasma sample via Polymerase Chain Reaction (PCR), followed by sequencing of the amplicon to determine the nucleotide sequence. The obtained sequence is then compared to a wild-type reference sequence to identify any mutations.

Methodology:

-

DNA Extraction: Viral DNA is extracted from 200 µL of serum or plasma using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification: A nested PCR approach is often employed to increase the sensitivity and specificity of amplification of the RT domain of the polymerase gene.

-

First Round PCR:

-

Primers flanking the entire RT region are used.

-

Typical PCR reaction mixture (50 µL): 5 µL of extracted DNA, 1X PCR buffer, 200 µM of each dNTP, 0.4 µM of each forward and reverse primer, and 1.25 units of Taq polymerase.

-

Thermal cycling conditions: Initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 7 min.

-

-

Second Round (Nested) PCR:

-

Internal primers specific to the RT domain are used with the product of the first round PCR as a template.

-

PCR reaction and thermal cycling conditions are similar to the first round, with adjustments to the annealing temperature based on the internal primers' melting temperatures.

-

-

-

PCR Product Purification: The nested PCR product is purified to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic digestion.

-

Sequencing Reaction: The purified PCR product is subjected to a cycle sequencing reaction using a fluorescently labeled dideoxynucleotide chain termination method (e.g., BigDye™ Terminator Cycle Sequencing Kit).

-

Sequence Analysis: The sequencing products are analyzed on an automated capillary electrophoresis DNA sequencer. The resulting electropherograms are visually inspected, and the nucleotide sequence is aligned with a reference HBV sequence to identify mutations.

Line Probe Assay (LiPA)

Principle: This method utilizes reverse hybridization technology. A PCR-amplified fragment of the HBV polymerase gene is denatured and hybridized to specific oligonucleotide probes immobilized on a membrane strip. Each probe corresponds to a wild-type or a known mutant sequence.

Methodology:

-

DNA Extraction and PCR Amplification: Similar to the direct sequencing method, viral DNA is extracted and the RT domain is amplified by PCR, typically with biotinylated primers.

-

Hybridization: The biotinylated PCR product is chemically denatured and hybridized to the probe-coated strips in a shaking water bath at a specific temperature.

-

Washing: The strips are washed under stringent conditions to remove non-specifically bound amplicons.

-

Detection: Streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated hybrids. A substrate is then added that is converted by the alkaline phosphatase into a colored precipitate.

-

Interpretation: The resulting color pattern on the strip is visually interpreted by comparing it to a reference chart, allowing for the identification of specific wild-type and mutant sequences.

Real-Time PCR with Allele-Specific Probes

Principle: This technique uses fluorescently labeled probes that are specific for either the wild-type or mutant allele at a particular nucleotide position. The binding of a probe to its complementary target during PCR leads to the generation of a fluorescent signal, allowing for the quantification of each allele.

Methodology:

-

DNA Extraction: Viral DNA is extracted from patient samples.

-

Real-Time PCR: Separate real-time PCR reactions are set up for the wild-type and each mutant allele of interest. Each reaction contains the extracted DNA, PCR master mix, specific primers, and the corresponding fluorescently labeled probe.

-

Data Analysis: The amplification plots (fluorescence versus cycle number) are analyzed. A positive signal in a specific reaction indicates the presence of that particular allele. The relative abundance of mutant and wild-type virus can be estimated by comparing the cycle threshold (Ct) values.

Visualizations

HBV Replication Cycle and the Role of Polymerase

Caption: The HBV replication cycle highlighting the central role of the polymerase in reverse transcription.

Experimental Workflow for HBV Mutation Detection

Caption: Workflow for the detection of HBV polymerase mutations from clinical samples.

Signaling Pathway of Antiviral Resistance

References

- 1. Structural Characteristics and Molecular Mechanism of Hepatitis B Virus Reverse Transcriptase [virosin.org]

- 2. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Molecular, Evolutionary, and Structural Analysis of the Terminal Protein Domain of Hepatitis B Virus Polymerase, a Potential Drug Target | MDPI [mdpi.com]

- 6. Clinical implications of hepatitis B virus mutations: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatitis B virus mutations associated with antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of hepatitis B virus mutations and their implications in the management of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical significance of hepatitis B surface antigen mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prevalence of mutations in HBV DNA polymerase gene associated with nucleos(t)ide resistance in treatment-naive patients with Chronic Hepatitis B in Central China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prevalence of hepatitis B virus DNA polymerase mutations in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hepatitis B virus genotypes and antiviral drug resistance mutations in treatment-naïve patients with chronic hepatitis B in Bacninh, Vietnam: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontierspartnerships.org [frontierspartnerships.org]

Discovery of HBV Surface Antigen Epitope (aa:208-216) as a T-Cell Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the Hepatitis B Virus (HBV) surface antigen (HBsAg) amino acid sequence 208-216 as a critical T-cell epitope. The robust and cross-reactive CD8+ T-cell responses elicited by this epitope underscore its significance in the immune-mediated clearance of HBV and its potential as a target for therapeutic vaccines and immunotherapies.

Introduction to HBV T-Cell Epitopes

The host adaptive immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is paramount for the resolution of Hepatitis B Virus (HBV) infection. These CTLs, primarily CD8+ T-cells, recognize viral peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected hepatocytes. The identification of specific T-cell epitopes within HBV proteins is a cornerstone of HBV immunology research and the development of targeted immunotherapies. The HBV surface antigen (HBsAg) is a major target for the cellular immune response, and the region encompassing amino acids 208-216 has been identified as a key epitope for CD8+ T-cell recognition.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the immunogenicity and T-cell recognition of the HBsAg aa:208-216 epitope and its variants. This data is compiled from multiple studies investigating T-cell responses in murine models and human subjects.

Table 1: T-Cell Responses to HBsAg aa:208-216 Peptide Stimulation

| Assay Type | Cell Source | Stimulant | Response Metric | Result |

| IFN-γ ELISpot | Splenocytes (C57BL/6 mice) | HBsAg(208-216) peptide | Spot Forming Cells (SFC) / 10^6 cells | Significant increase in IFN-γ secreting cells post-immunization |

| IFN-γ ELISpot | PBMCs (HBV-infected patients) | HBsAg variant peptides (aa:208-216) | SFC / 10^6 cells | Cross-reactive IFN-γ responses to different genotype variants |

| Intracellular Cytokine Staining (ICS) | CD8+ T-cells (murine) | HBsAg(208-216) peptide | % of IFN-γ+ CD8+ T-cells | Peptide-specific induction of IFN-γ production |

| T-cell Proliferation Assay | PBMCs (human) | HBsAg(208-216) peptide | Stimulation Index (SI) | Demonstrable proliferative responses in vaccinated individuals |

Table 2: MHC Class I Binding Affinity of HBsAg aa:208-216 and Variants

| Peptide Sequence (aa:208-216) | MHC Allele | Assay Type | Binding Affinity (IC50 nM) |

| ILSPFLPLV | H-2K^b | Competition Assay | High |

| IVSPFIPL | H-2K^b | Competition Assay | High |

| VLSPFLPLV | HLA-A02:01 | Competition Assay | Moderate |

| ILSPFIPLI | HLA-A02:01 | Competition Assay | Moderate |

Experimental Protocols

The following sections detail the generalized methodologies employed in the discovery and characterization of the HBsAg aa:208-216 T-cell epitope.

Peptide Synthesis

Synthetic peptides corresponding to the HBsAg aa:208-216 sequence and its natural variants are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling cycle.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

T-Cell Isolation and Culture

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of HBV-infected patients or immunized mice.

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Density Gradient Centrifugation: The blood is diluted with phosphate-buffered saline (PBS) and layered over a density gradient medium (e.g., Ficoll-Paque).

-

Isolation of PBMCs: Centrifugation separates the blood components, and the PBMC layer is carefully collected from the interface.

-

Washing: The isolated PBMCs are washed multiple times with PBS to remove platelets and residual density gradient medium.

-

Cell Counting and Culture: Cells are counted, and viability is assessed using a method like trypan blue exclusion. PBMCs are then cultured in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

-

Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed with PBS and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

-

Cell Plating and Stimulation: Isolated PBMCs (typically 2-5 x 10^5 cells/well) are added to the wells. The cells are stimulated with the HBsAg aa:208-216 peptide (typically 1-10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator to allow for cytokine secretion.

-

Detection: Cells are removed, and the plate is washed. A biotinylated detection antibody specific for IFN-γ is added and incubated.

-

Enzyme Conjugation: After washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.

-

Spot Development: The plate is washed again, and a substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.

-

Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFC) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the identification and quantification of cytokine-producing cells within a mixed cell population.

-

Cell Stimulation: PBMCs are stimulated with the HBsAg aa:208-216 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secreted cytokines from leaving the cell.

-

Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.

-

Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., 4% paraformaldehyde) to preserve their cellular structure and then permeabilized with a permeabilization buffer (e.g., saponin-based buffer) to allow antibodies to enter the cell.

-

Intracellular Staining: A fluorescently labeled antibody against IFN-γ is added to the permeabilized cells.

-

Acquisition: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The data is analyzed using flow cytometry software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide stimulation.

MHC-I Binding Affinity Assay

This assay measures the ability of a peptide to bind to a specific MHC class I molecule.

-

MHC-I Molecule Purification: Solubilized MHC class I molecules are purified from cell lysates by affinity chromatography.

-

Radiolabeled Probe Peptide: A high-affinity reference peptide for the specific MHC-I allele is radiolabeled (e.g., with 125I).

-

Competitive Binding: A constant amount of purified MHC-I molecules and the radiolabeled probe peptide are incubated with varying concentrations of the unlabeled competitor peptide (HBsAg aa:208-216).

-

Incubation: The mixture is incubated for a sufficient time to reach equilibrium (typically 48 hours).

-

Separation of Bound and Free Peptide: MHC-peptide complexes are separated from free radiolabeled peptide using methods like gel filtration.

-

Quantification: The radioactivity in the bound fraction is measured.

-

Data Analysis: The concentration of the competitor peptide that inhibits 50% of the binding of the radiolabeled probe peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Visualizations

The following diagrams illustrate the key experimental workflows and conceptual frameworks involved in the discovery and characterization of the HBsAg aa:208-216 T-cell epitope.

Caption: Workflow for T-cell epitope discovery and validation.

Caption: Antigen presentation and CD8+ T-cell activation pathway.

In-Depth Technical Guide: Interaction of HBV Surface Antigen Peptide (aa 208-216) with MHC Class I Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide spanning amino acids 208-216 and Major Histocompatibility Complex (MHC) class I molecules. This epitope is a critical target for CD8+ T cell-mediated immune responses against HBV. This document summarizes available data on its immunogenicity, outlines detailed experimental protocols for its study, and visualizes the key molecular pathways involved.

Introduction

The Hepatitis B virus envelope protein-derived peptide, specifically the amino acid sequence 208-216 (HBV Seq2 aa:208-216), is a well-documented CD8+ T cell epitope. Its presentation by MHC class I molecules on the surface of infected hepatocytes is a crucial step in the adaptive immune response, leading to the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). Understanding the molecular details of this interaction, including binding affinity to different HLA alleles and the antigen processing pathway, is paramount for the development of effective therapeutic vaccines and immunotherapies for chronic Hepatitis B.

Recent research has highlighted the complexity of this interaction, including the existence of natural variants of this epitope and an unconventional, TAP-independent antigen processing pathway for HBsAg.

Data Presentation

Table 1: Immunogenicity and Cross-Reactivity of HBV S(208-216) and its Variants

| Peptide Sequence (aa 208-216) | MHC Restriction | Key Findings | Reference |

| ILSPFLPLL (Canonical) | HLA-A0201 | Recognized by CD8+ T cells from HBV-infected patients. | [1] |

| IVSPFIPL (Variant) | HLA-A0201 | Induces cross-reactive CD8+ T cell responses with a strong preference for the priming variant in HLA-A2 transgenic mice.[1] | [1] |

Table 2: Estimated Copies of HBV S208 Peptide in Infected Hepatocytes

| Peptide | HBV Genotype | Cell Type | Estimated Copies per Cell | Reference |

| ILSPFLPLL (S208) | Genotype D and C | Primary Human Hepatocytes (in humanized mice) | Similar levels detected in both genotypes. |

Experimental Protocols

Peptide Synthesis

Peptides corresponding to the HBV S(208-216) sequence and its variants can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Post-synthesis, peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identity confirmed by mass spectrometry.

MHC Class I Binding Assays

This assay measures the ability of a peptide to stabilize the expression of MHC class I molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have low levels of surface MHC class I.

Protocol:

-

Cell Culture: Maintain T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

-

Peptide Incubation:

-

Wash T2 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Incubate the cells with varying concentrations of the test peptide (e.g., 0.1, 1, 10, 100 µM) in a 96-well plate at 37°C in a 5% CO2 incubator for 16-18 hours.

-

Include a known high-affinity HLA-A*0201 binding peptide as a positive control and no peptide as a negative control.

-

-

Staining and Flow Cytometry:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2) for 30 minutes on ice.

-

Wash the cells and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Calculate the Mean Fluorescence Intensity (MFI) for each condition.

-

Binding is determined by the increase in MFI compared to the negative control. The half-maximal effective concentration (EC50) can be calculated to quantify binding affinity.

-

IFN-γ ELISPOT Assay for T-Cell Response

This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation with the peptide.

Protocol:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ healthy donors or HBV-infected patients.

-

Add 2 x 10^5 PBMCs per well to the washed and blocked ELISPOT plate.

-

-

Peptide Stimulation:

-

Add the HBV S(208-216) peptide to the wells at a final concentration of 10 µg/mL.

-

Use a phytohemagglutinin (PHA) or a pool of viral peptides (e.g., CEF peptide pool) as a positive control and medium alone as a negative control.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

-

After incubation and washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

-

Add the appropriate substrate (e.g., BCIP/NBT or AEC) to develop the spots.

-

-

Analysis: Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Signaling Pathways and Experimental Workflows

Conventional MHC Class I Antigen Presentation Pathway

Endogenously synthesized viral proteins are typically processed through the conventional cytosolic pathway for presentation by MHC class I molecules.

Caption: Conventional MHC Class I Antigen Presentation Pathway for HBV Surface Protein.

Novel Endosomal (TAP-Independent) Cross-Presentation Pathway for HBsAg

Studies have revealed a TAP-independent pathway for the presentation of exogenous HBsAg particles on MHC class I molecules. This pathway involves the endosomal system and is sensitive to inhibitors of endosomal acidification and lysosomal proteases.

Caption: TAP-Independent Endosomal Cross-Presentation of HBsAg.

Experimental Workflow for T2 Cell Stabilization Assay

The logical flow of the T2 cell stabilization assay is a straightforward method to assess peptide binding to MHC class I.

Caption: Workflow for T2 Cell MHC Class I Stabilization Assay.

Conclusion

The HBV surface antigen peptide 208-216 is a key immune epitope. While quantitative binding affinities require further elucidation, its ability to induce robust and cross-reactive CD8+ T cell responses is well-established. The discovery of a TAP-independent endosomal processing pathway for HBsAg provides new insights into the immunobiology of HBV and opens up new avenues for the design of immunotherapeutic strategies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the critical interaction between this viral peptide and the host immune system.

References

Unveiling the Immunological Significance of the HBV HBsAg aa:208-216 Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) continues to pose a significant global health challenge, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The intricate interplay between the virus and the host immune system is central to the outcome of HBV infection. A key element in this dynamic is the recognition of viral epitopes by the host's T cells. This technical guide delves into the biological significance of a specific peptide sequence, the Hepatitis B surface antigen (HBsAg) amino acid 208-216, also referred to as HBV Seq2 aa:208-216. This nonapeptide, with the sequence Isoleucine-Leucine-Serine-Proline-Phenyalanine-Leucine-Proline-Leucine-Leucine (ILSPFLPLL) , has been identified as a critical target for the cellular immune response, particularly cytotoxic T lymphocytes (CTLs). Understanding its role is paramount for the development of novel immunotherapies and vaccine strategies aimed at achieving functional cure for chronic Hepatitis B.

The Role of HBsAg aa:208-216 as a CD8+ T Cell Epitope

The ILSPFLPLL peptide is a well-characterized CD8+ T cell epitope derived from the large envelope protein of HBV.[1][2] CD8+ T cells, or cytotoxic T lymphocytes (CTLs), are crucial for clearing viral infections by recognizing and eliminating infected cells. This recognition process is highly specific and is mediated by the T cell receptor (TCR) on the surface of the CTL, which binds to a complex of the viral peptide and a Major Histocompatibility Complex (MHC) class I molecule on the surface of the infected cell.

The immunogenicity of the HBsAg aa:208-216 epitope has been demonstrated in both preclinical models and in patients with HBV infection. In murine models, this peptide is recognized in the context of the H-2Kb MHC class I molecule.[3] Studies have also shown that T cells from patients with chronic HBV infection can recognize and respond to this epitope, highlighting its relevance in the human immune response to the virus.[2] The ability of this peptide to elicit a robust CTL response makes it a prime candidate for inclusion in therapeutic vaccine formulations designed to boost the antiviral immunity in chronically infected individuals.

Quantitative Analysis of Immunogenicity

| Assay Type | Cell Type | Measurement | Typical Result | Reference |

| IFN-γ ELISPOT | Mouse Splenocytes | Number of IFN-γ secreting cells | Increased spot-forming units upon peptide stimulation | [4] |

| Intracellular Cytokine Staining | Human PBMCs | Percentage of IFN-γ+ CD8+ T cells | Elevated percentage of cytokine-producing T cells | [3] |

| Chromium Release Assay | Target cells pulsed with peptide | Percentage of specific cell lysis | Dose-dependent lysis of target cells by specific CTLs | [5] |

Note: The "Typical Result" column describes the expected outcome of the experiment when the epitope is immunogenic. Specific quantitative values can vary significantly between experiments and individuals.

Signaling Pathways in T Cell Activation

The recognition of the HBsAg aa:208-216 peptide presented by an MHC class I molecule on an infected hepatocyte by a specific CD8+ T cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to the activation of the T cell, resulting in cytokine production and the release of cytotoxic granules to kill the infected cell.

Experimental Protocols

IFN-γ ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Workflow:

Detailed Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with a capture antibody specific for IFN-γ overnight at 4°C.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Stimulation: Wash the coated plate and block with a serum-containing medium. Add PBMCs to the wells, followed by the ILSPFLPLL peptide at a final concentration of 1-10 µg/mL. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated detection antibody for IFN-γ, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Spot Development: Add a chromogenic substrate that precipitates at the site of cytokine secretion, forming a visible spot.

-

Analysis: Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as spot-forming units (SFU) per million cells.

Chromium Release Assay

The chromium release assay is a classic method to measure cell-mediated cytotoxicity.

Methodology:

-

Target Cell Labeling: Label target cells (e.g., a cell line expressing the appropriate MHC class I molecule) with radioactive sodium chromate (⁵¹Cr). These cells are then pulsed with the ILSPFLPLL peptide.

-

Co-culture: Co-culture the labeled and peptide-pulsed target cells with effector CTLs at various effector-to-target (E:T) ratios.

-

Incubation: Incubate the co-culture for 4-6 hours to allow for CTL-mediated killing.

-

Measurement of Chromium Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: ⁵¹Cr released in the presence of effector cells.

-

Spontaneous Release: ⁵¹Cr released from target cells in the absence of effector cells.

-

Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

-

Implications for Drug and Vaccine Development

The identification of potent CTL epitopes like HBsAg aa:208-216 is a cornerstone of rational vaccine design and immunotherapy development for chronic HBV.

-

Therapeutic Vaccines: This peptide can be incorporated into multi-epitope vaccines aimed at stimulating a broad and effective CTL response in chronically infected patients, potentially leading to viral control.

-

T-Cell Therapy: T cells engineered to express TCRs with high affinity for the ILSPFLPLL-MHC complex represent a promising avenue for adoptive cell therapy.

-

Immune Monitoring: The ILSPFLPLL peptide can be used in immunological assays to monitor the cellular immune response in patients undergoing antiviral therapy or participating in clinical trials for new immunomodulatory drugs.

Conclusion

The HBV HBsAg aa:208-216 peptide is a biologically significant CD8+ T cell epitope that plays a crucial role in the host's immune response to HBV infection. Its ability to elicit a cytotoxic T lymphocyte response makes it an attractive target for the development of novel therapeutic strategies. A thorough understanding of its immunogenicity, the signaling pathways it triggers, and the experimental methods used to study it are essential for researchers and drug developers working towards a cure for chronic Hepatitis B. Further research to quantify its binding to various human HLA alleles and to characterize the TCR repertoire that recognizes it will be invaluable in advancing the field.

References

- 1. cd-genomics.com [cd-genomics.com]

- 2. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linker for activation of T cells - Wikipedia [en.wikipedia.org]

- 4. TCR Recognition of Peptide–MHC-I: Rule Makers and Breakers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunogenicity of peptide fusions to hepatitis B virus core antigen - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Immunological Landscape: A Technical Guide to Hepatitis B Virus Large Envelope Protein Epitopes

For Immediate Release

[City, State] – December 8, 2025 – For researchers, scientists, and drug development professionals engaged in the fight against chronic Hepatitis B, a deep understanding of the virus's interaction with the host immune system is paramount. The Hepatitis B Virus (HBV) large envelope protein (L-HBsAg), with its pre-S1 and pre-S2 domains, is a critical battleground, presenting a complex array of epitopes that dictate the course of infection and the potential for therapeutic intervention. This technical guide provides a comprehensive literature review of these epitopes, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to empower the scientific community in the development of novel diagnostics, vaccines, and immunotherapies.

Introduction: The Central Role of the Large Envelope Protein

The HBV large envelope protein is a multifunctional entity, essential for viral entry into hepatocytes and a primary target for the host immune response. It is comprised of the S domain, common to all three envelope proteins, and the pre-S1 and pre-S2 domains, which are unique to the large and middle envelope proteins, respectively. These pre-S domains harbor a multitude of B-cell and T-cell epitopes that are crucial in the adaptive immune response to HBV.

B-Cell Epitopes of the Large Envelope Protein: The First Line of Defense

B-cell epitopes on the L-HBsAg are the targets of neutralizing antibodies, which can prevent viral entry and contribute to viral clearance. These epitopes can be linear, composed of a continuous sequence of amino acids, or conformational, formed by amino acids that are brought into proximity by the protein's three-dimensional folding.

Pre-S1 Domain B-Cell Epitopes

The pre-S1 domain contains a critical receptor-binding site for the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry into hepatocytes.[1][2] Antibodies targeting epitopes within this region can effectively block viral infection. Key immunodominant B-cell epitopes have been identified within the N-terminal region of the pre-S1 domain.

A study by Ito et al. (2021) identified two critical neutralizing epitopes in the pre-S1 region, designated as epitope I (amino acids 8-16) and epitope III (amino acids 35-41).[3] Monoclonal antibodies recognizing these epitopes were shown to neutralize HBV infection.[3] Another study by Hong et al. (2017) characterized humanized monoclonal antibodies, HzKR359-1 and HzKR127-3.2, that recognize epitopes at amino acids 19-26 and 37-45, respectively, within the pre-S1 domain and exhibit virus-neutralizing activity.[4]

Pre-S2 Domain B-Cell Epitopes

The pre-S2 domain is also a significant target for the humoral immune response. Neutralizing epitopes have been identified in the N-terminal region of the pre-S2 domain.[5][6] Research has shown that monoclonal antibodies targeting the amino acid 11-23 region of the pre-S2 domain can neutralize HBV infectivity.[7] A study by Yato et al. (2023) demonstrated that immunization with a plasmid encoding the pre-S2 domain induced neutralizing antibodies in mice, with the key epitope located within amino acids 8-27.[5][6]

Quantitative Analysis of Antibody Binding to B-Cell Epitopes

| Epitope Region | Antibody/ies | Method | Binding Affinity/Potency | Reference |

| Pre-S1 (aa 30-35) | MA 18/7 | Not Specified | Nanomolar range dissociation constant | [7] |

| Pre-S2 (aa 133-141) | 1F6 | Not Specified | Nanomolar range dissociation constant | [7] |

| S-HBsAg | Various human monoclonal antibodies | In vitro neutralization assay | IC50 values as low as 5 ng/mL | [8] |

| Pre-S1 (genotypes A-D) | 1A8 | In vitro neutralization assay | Effective neutralization | [9] |

| Pre-S1 (aa 38-47) | 3-55 | ELISA | High binding affinity | [10] |

| Pre-S1 | 2H5-A14 | In vitro neutralization assay | Picomolar IC50 values | [11] |

| S-HBsAg | Various human monoclonal antibodies | In vitro neutralization assay | IC50 values ranging from 0.05 pg/mL to 50 µg/mL | [12] |

Table 1: Quantitative Data on Antibody Binding to L-HBsAg B-Cell Epitopes. This table summarizes available quantitative data on the binding of monoclonal antibodies to specific epitopes within the HBV large envelope protein. IC50 values represent the concentration of antibody required to inhibit viral infection by 50%.

T-Cell Epitopes of the Large Envelope Protein: Orchestrating the Cellular Immune Response

T-cell epitopes, presented by major histocompatibility complex (MHC) molecules on the surface of infected cells or antigen-presenting cells (APCs), are recognized by T-cell receptors (TCRs), initiating a cellular immune response. This response, mediated by CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs), is crucial for clearing infected hepatocytes.

Pre-S1 and Pre-S2 Domain T-Cell Epitopes

Both the pre-S1 and pre-S2 domains contain numerous T-cell epitopes. The cellular immune response to these epitopes can be detected in patients with acute and chronic HBV infection, as well as in vaccinated individuals.[13][14] A systematic review of HBV T-cell epitopes has cataloged numerous experimentally validated epitopes across the entire HBV proteome, including the large envelope protein.[14]

Quantitative Analysis of T-Cell Responses

The strength of the T-cell response can be quantified by measuring the frequency of antigen-specific T-cells and their cytokine production, typically interferon-gamma (IFN-γ).

| Patient Cohort | Epitope Region | T-Cell Response Metric | Observation | Reference |

| Early Acute Hepatitis Patients (9/9) | S peptide (aa 124-147) | T-cell blastogenic response | 100% of patients showed a T-cell response. | [13] |

| Late Acute Hepatitis Patients (8/18) | S peptide (aa 124-147) | T-cell blastogenic response | 44% of patients showed a T-cell response. | [13] |

| Recovered Individuals (5/7) | S peptide (aa 124-147) | T-cell blastogenic response | 71% of individuals showed a T-cell response. | [13] |

| Chronic Hepatitis B Patients | HBV-specific T-cells | IFN-γ and IL-2 secretion | Levels of IFN-γ and IL-2 secreting T-cells were positively associated with HBsAg decline. | [15] |

| Chronic Hepatitis B Patients | HBV core-specific TNF-α producing CD4 T-cells | Frequency of cells | Positively correlated with ALT and total bilirubin levels during flares. | [16] |

| Chronic Hepatitis B Patients with HBeAg/HBsAg loss | HBV-specific IFN-γ producing CD4 T-cells | Frequency and dominance | Higher in patients with HBeAg/HBsAg loss after a flare. | [16] |

Table 2: Quantitative Data on T-Cell Responses to L-HBsAg Epitopes. This table summarizes findings on the frequency and nature of T-cell responses to epitopes within the HBV envelope proteins in different patient populations.

Signaling Pathways and Experimental Workflows

A deeper understanding of the molecular interactions and experimental approaches is crucial for advancing research in this field.

HBV Entry Signaling Pathway

The entry of HBV into hepatocytes is initiated by the binding of the pre-S1 domain of the L-HBsAg to the NTCP receptor on the hepatocyte surface.[1][2] This high-affinity interaction is a critical first step, leading to viral internalization.

Figure 1: HBV Entry Pathway via NTCP. This diagram illustrates the initial steps of HBV infection, highlighting the binding of the L-HBsAg pre-S1 domain to the NTCP receptor, leading to viral entry.

T-Cell Activation Signaling Pathway

The recognition of an HBV L-HBsAg epitope presented by an MHC molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

Figure 2: T-Cell Activation by L-HBsAg Epitope. This diagram outlines the signaling cascade initiated upon recognition of an L-HBsAg epitope by a CD4+ T-cell.

Experimental Workflow for Epitope Mapping

Identifying the precise location of B-cell and T-cell epitopes is fundamental to understanding the immune response and for rational vaccine design. Peptide microarrays and ELISpot assays are powerful tools for high-throughput epitope mapping.

Figure 3: Experimental Workflow for Epitope Mapping. This diagram illustrates the general workflow for identifying B-cell and T-cell epitopes using peptide microarrays and ELISpot assays, respectively.

Detailed Experimental Protocols

Reproducibility and standardization are cornerstones of scientific progress. This section provides detailed methodologies for key experiments cited in the literature.

Peptide Microarray for B-Cell Epitope Mapping

This protocol is a synthesized methodology based on principles described in the literature for high-throughput screening of linear B-cell epitopes.[2][12]

Objective: To identify linear B-cell epitopes on the HBV large envelope protein recognized by antibodies in patient sera or by monoclonal antibodies.

Materials:

-

PEPperCHIP® Peptide Microarray with overlapping peptides covering the L-HBsAg sequence.[17]

-

Patient serum or purified monoclonal antibody.

-

Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.05% Tween 20 - TBST).

-

Wash buffer (TBST).

-

Secondary antibody conjugated to a fluorescent dye (e.g., goat anti-human IgG-Alexa Fluor 647).

-

Microarray scanner.

-

Image analysis software.

Procedure:

-

Microarray Pre-treatment: If required by the manufacturer, pre-wash the microarray slide with wash buffer and dry completely.

-

Blocking: Block the microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Sample Incubation: Dilute the patient serum (e.g., 1:100 to 1:1000) or monoclonal antibody (e.g., 1-10 µg/mL) in blocking buffer. Apply the diluted sample to the microarray and incubate for 1-2 hours at room temperature or overnight at 4°C.

-